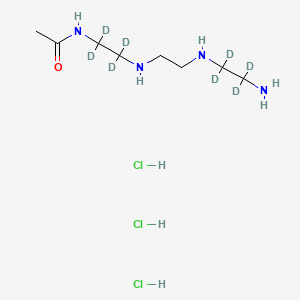
N1-Acetyl triethylenetetramine-d8 (trihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is a deuterium-labeled version of N1-Acetyl triethylenetetramine trihydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) involves the acetylation of triethylenetetramine with deuterium-labeled acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified and converted to its trihydrochloride salt form .
Industrial Production Methods
Industrial production of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often subjected to rigorous testing to confirm its isotopic labeling and chemical structure .
Análisis De Reacciones Químicas
Types of Reactions
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of N1-Acetyl triethylenetetramine-d8.
Reduction: Triethylenetetramine-d8.
Substitution: Substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is widely used in scientific research, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the impact of deuterium substitution on drug metabolism.
Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug levels in biological samples.
Isotope-Labeled Compounds: Used in various research areas requiring stable isotope labeling
Mecanismo De Acción
The mechanism of action of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification using mass spectrometry. This helps in tracking the compound’s distribution and metabolism in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N1-Acetyl triethylenetetramine: The non-deuterated version of the compound.
N1-Monoacetyltriethylenetetramine: A monoacetylated derivative.
N3-Monoacetyltriethylenetetramine: Another monoacetylated derivative
Uniqueness
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the compound’s metabolic profile, leading to slower metabolism and potentially longer-lasting effects .
Propiedades
Fórmula molecular |
C8H23Cl3N4O |
|---|---|
Peso molecular |
305.7 g/mol |
Nombre IUPAC |
N-[2-[2-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]ethylamino]-1,1,2,2-tetradeuterioethyl]acetamide;trihydrochloride |
InChI |
InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H/i2D2,3D2,6D2,7D2;;; |
Clave InChI |
KZWCSMUYOOFYFE-SBHVQKSNSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NCCNC([2H])([2H])C([2H])([2H])NC(=O)C)N.Cl.Cl.Cl |
SMILES canónico |
CC(=O)NCCNCCNCCN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

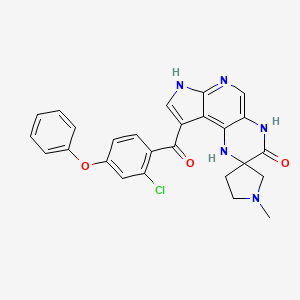
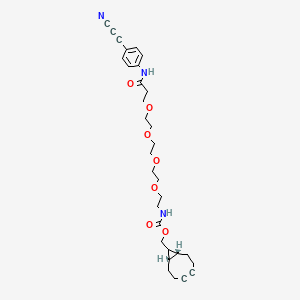




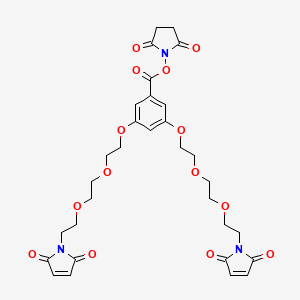
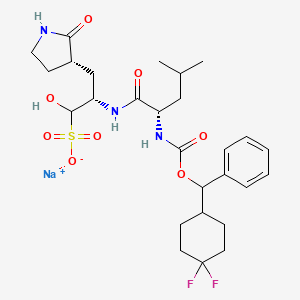
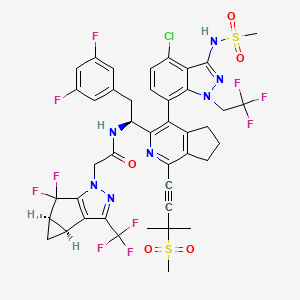

![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
